molecular formula C9H8N2O2 B1435321 Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate CAS No. 1601954-87-3

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate

Cat. No.: B1435321
CAS No.: 1601954-87-3
M. Wt: 176.17 g/mol
InChI Key: VIJPYIROZUXIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use. It is characterized by the presence of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

Mechanism of Action

Target of Action

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate is a chemical compound belonging to the pyrimidine derivative family , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

. This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

, it is likely that the compound’s action results in a variety of molecular and cellular effects.

Preparation Methods

The synthesis of Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate involves several steps. One common synthetic route includes the reaction of ethyl propiolate with 5-bromopyrimidine under palladium-catalyzed coupling conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is usually heated to reflux in a suitable solvent like tetrahydrofuran (THF) for several hours to yield the desired product .

Chemical Reactions Analysis

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate can be compared with other pyrimidine derivatives, such as:

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Properties

IUPAC Name

ethyl 3-pyrimidin-5-ylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h5-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJPYIROZUXIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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